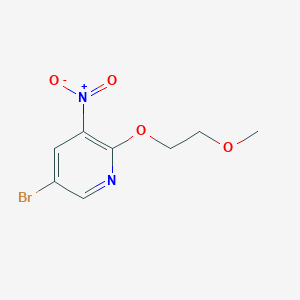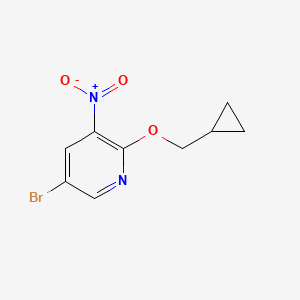
(4-Bromo-2-nitrophenyl)methyl sulfide
Vue d'ensemble
Description
(4-Bromo-2-nitrophenyl)methyl sulfide: is an organic compound characterized by the presence of a bromine atom, a nitro group, and a sulfide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the nitration of 4-bromotoluene to produce 4-bromo-2-nitrotoluene, followed by the conversion of the methyl group to a sulfide using appropriate reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
(4-Bromo-2-nitrophenyl)methyl sulfide: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to carboxylic acids.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4-bromo-2-aminophenyl methyl sulfide.
Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Iron powder and hydrochloric acid (Fe/HCl).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.
Major Products Formed:
Nitroso compounds
Carboxylic acids
Amines
Substituted phenyl sulfides
Applications De Recherche Scientifique
(4-Bromo-2-nitrophenyl)methyl sulfide: has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological systems. The exact mechanism may vary depending on the context of its application, but it generally involves the formation of reactive intermediates and subsequent interactions with cellular components.
Comparaison Avec Des Composés Similaires
(4-Bromo-2-nitrophenyl)methyl sulfide: can be compared with other similar compounds, such as:
4-Bromo-2-nitroaniline: Similar structure but with an amine group instead of a sulfide.
4-Bromo-2-nitrophenol: Contains a hydroxyl group instead of a sulfide.
4-Bromo-2-nitrotoluene: Similar structure but without the sulfide group.
Uniqueness: The presence of the sulfide group in This compound
Propriétés
IUPAC Name |
4-bromo-1-methylsulfanyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQIQDIAWTUKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N*1*-[1-(4-Fluoro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868759.png)

![N*1*-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868765.png)

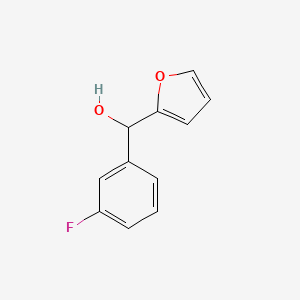
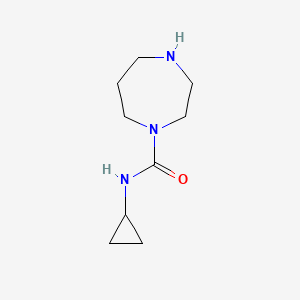
![1-[(4-Bromophenyl)methyl]-3-cyclopropylurea](/img/structure/B7868786.png)
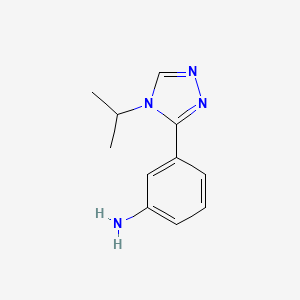
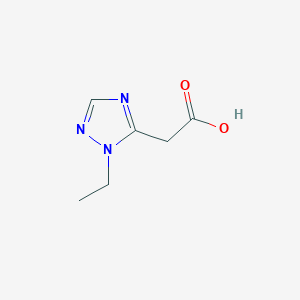
![(1R,5S)-8-isobutyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B7868818.png)
